Lipophilicity (XLogP3): 1-(Propoxymethyl)benzimidazole vs. 1-Methoxymethyl-1H-benzimidazole
The lipophilicity of 1-(propoxymethyl)benzimidazole (XLogP3 = 2.2) is substantially higher than that of its closest lower homolog, 1-methoxymethyl-1H-benzimidazole (predicted XLogP3 ≈ 1.2). This represents a ~1 log unit increase in lipophilicity, which is critical for membrane permeability and target engagement. In a QSAR study of benzimidazole derivatives against E. coli, antibacterial activity was directly correlated with logP, indicating that the specific chain length of the N-1 substituent is a key determinant of biological potency [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-Methoxymethyl-1H-benzimidazole, predicted XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 log unit (Target is ~10-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem). Note: Comparator value is predicted. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeation and oral bioavailability, so this difference directly impacts the suitability of the compound for cell-based assays or in vivo studies compared to shorter-chain analogs.
- [1] PubChem. 1-(Propoxymethyl)benzimidazole. Compound Summary CID 15637674. National Center for Biotechnology Information. View Source
